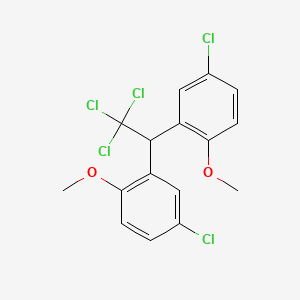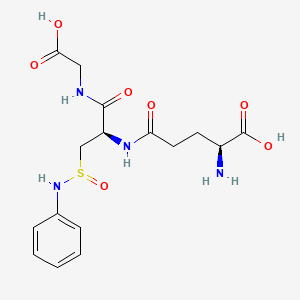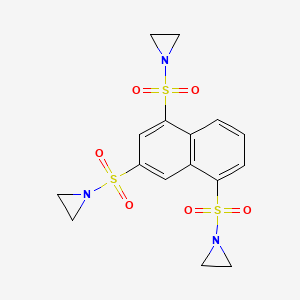
Aziridine, 1,1',1''-(1,3,5-naphthalenetriyltris(sulfonyl))tris-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/CM8200000 is a compound referenced in the National Institute for Occupational Safety and Health (NIOSH) Manual of Analytical Methods. This compound is often used in various analytical methods for monitoring workplace exposure to hazardous substances. The NIOSH Manual of Analytical Methods provides detailed protocols for sampling and analyzing contaminants in workplace environments .
Preparation Methods
The preparation methods for NIOSH/CM8200000 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the compound’s purity and effectiveness in analytical applications. Industrial production methods may vary, but they typically involve standardized procedures to maintain consistency and reliability .
Chemical Reactions Analysis
NIOSH/CM8200000 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are carefully selected to achieve the desired outcomes. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
NIOSH/CM8200000 has a wide range of scientific research applications. In chemistry, it is used as a reference compound for analytical methods. In biology, it helps in studying the effects of hazardous substances on biological systems. In medicine, it aids in the development of diagnostic tools and therapeutic agents. In industry, it is used for monitoring workplace exposure to hazardous substances and ensuring compliance with safety regulations .
Mechanism of Action
The mechanism of action of NIOSH/CM8200000 involves its interaction with specific molecular targets and pathways. These interactions help in detecting and quantifying hazardous substances in various environments. The compound’s effectiveness is attributed to its ability to bind with specific analytes, allowing for accurate measurements and assessments .
Comparison with Similar Compounds
NIOSH/CM8200000 is unique in its application and effectiveness compared to similar compounds. Similar compounds include various reference standards used in analytical methods, such as deuterium oxide, methanol-d4, and dimethyl sulfoxide-d6. These compounds share some similarities in their use as reference standards but differ in their specific applications and properties .
Properties
CAS No. |
64294-97-9 |
|---|---|
Molecular Formula |
C16H17N3O6S3 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
1-[5,7-bis(aziridin-1-ylsulfonyl)naphthalen-1-yl]sulfonylaziridine |
InChI |
InChI=1S/C16H17N3O6S3/c20-26(21,17-4-5-17)12-10-14-13(16(11-12)28(24,25)19-8-9-19)2-1-3-15(14)27(22,23)18-6-7-18/h1-3,10-11H,4-9H2 |
InChI Key |
AEPRIEGUEVSEGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1S(=O)(=O)C2=CC=CC3=C2C=C(C=C3S(=O)(=O)N4CC4)S(=O)(=O)N5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


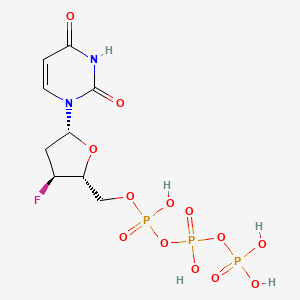
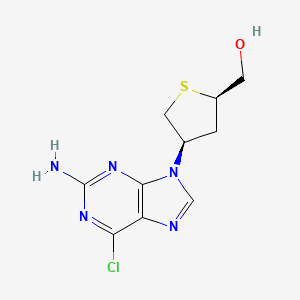


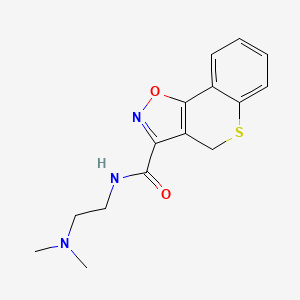
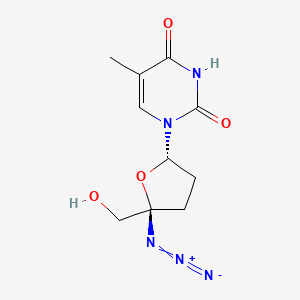
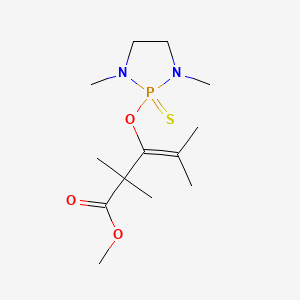
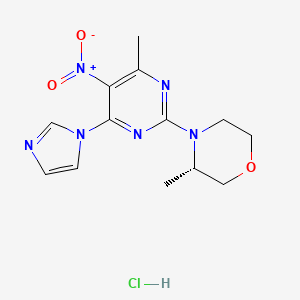


![cyclopentane;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron](/img/structure/B12792728.png)
